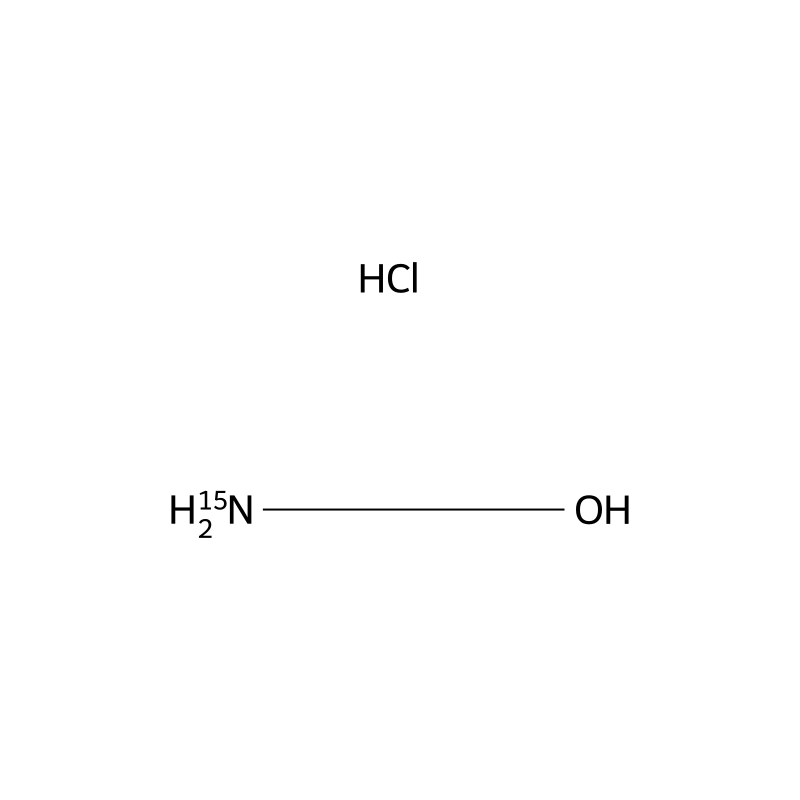

Hydroxylamine-15N hydrochloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hydroxylamine-15N hydrochloride (15NH2OH·HCl) is a highly stable, water-soluble crystalline salt utilized as the premier isotopic synthon for introducing a 15N-labeled nitrogen-oxygen moiety into target molecules. Typically supplied at ≥98 atom % 15N isotopic enrichment and ≥95% chemical purity, it serves as a critical building block for the synthesis of 15N-oximes, hydroxamic acids, and nitric oxide (NO) donors. Beyond synthetic applications, it is a vital tracer in environmental and biological assays, specifically for isolating intermediate pathways in the nitrogen cycle such as those mediated by ammonia-oxidizing bacteria. The hydrochloride salt form ensures precise stoichiometric control and long-term stability, making it the standard procurement choice for both industrial scale-up and high-precision laboratory tracing .

Substituting Hydroxylamine-15N hydrochloride with closely related analogs fundamentally compromises either isotopic tracing capability, synthetic yield, or operational safety. Unlabeled hydroxylamine hydrochloride (14N) lacks the requisite mass shift and NMR active nucleus, rendering it useless for isotope dilution mass spectrometry or 15N NMR structural elucidation. Attempting to use 15N-labeled ammonium chloride (15NH4Cl) as a cheaper upstream alternative requires complex, low-yield in situ oxidation to reach the -1 oxidation state of hydroxylamine, often resulting in over-oxidation to nitrite and severe loss of the expensive isotope. Furthermore, utilizing free 15N-hydroxylamine base is highly impractical for procurement; it is thermally unstable, prone to explosive decomposition at ambient temperatures, and impossible to store long-term, whereas the hydrochloride salt guarantees safe transport, extended shelf life, and exact molar dosing [1].

Precursor Suitability: Direct Yield in 15N-N-O Bond Formation

When synthesizing 15N-labeled oximes or hydroxyureas, the direct use of Hydroxylamine-15N hydrochloride provides exceptional atom economy and yield compared to indirect oxidation from 15N-ammonium salts. Direct coupling of 15NH2OH·HCl with carbamoyl cyanides or ketones routinely achieves >90% conversion (e.g., 99% yield for specific carbamoyl amidoximes) in one-pot procedures under mild conditions. In contrast, attempting to generate the hydroxylamine intermediate in situ from 15NH4Cl results in <30% recovery of the target N-O species due to competing over-oxidation and side reactions[1].

| Evidence Dimension | Yield of 15N-labeled N-O containing target molecules |

| Target Compound Data | >90% yield in one-pot synthesis |

| Comparator Or Baseline | 15NH4Cl (with in situ oxidation): <30% yield |

| Quantified Difference | >3-fold increase in isotopic yield and elimination of multi-step oxidation |

| Conditions | One-pot methanolic reaction with ketones/carbamoyl cyanides vs. multi-step ammonium oxidation |

Procuring the pre-formed 15N-hydroxylamine salt prevents the massive loss of expensive isotopes that occurs during inefficient upstream oxidation steps.

Handling Stability and Processability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 15N-hydroxylamine provides critical handling and storage advantages over the free base. Free hydroxylamine is highly unstable, decomposing rapidly at room temperature with a high risk of explosive disproportionation when concentrated. Hydroxylamine-15N hydrochloride, however, is a stable crystalline solid with a melting point of 155-157 °C. It exhibits a shelf life of several years when stored dry at room temperature, maintaining >98% chemical purity without degradation .

| Evidence Dimension | Thermal stability and safe storage duration |

| Target Compound Data | Stable up to 155 °C, multi-year shelf life |

| Comparator Or Baseline | Free 15NH2OH: Decomposes at room temperature, explosive hazard |

| Quantified Difference | Extension of safe handling window from hours to years with zero explosive risk during standard transport |

| Conditions | Ambient storage and standard laboratory handling |

The hydrochloride salt is the only viable procurement format for ensuring safe shipping, long-term inventory stability, and reproducible stoichiometric weighing.

Analytical Resolution: 15N NMR and MS Tracing Sensitivity

For structural elucidation and metabolic tracing, the ≥98 atom % 15N enrichment of this compound provides massive analytical advantages over unlabeled baselines. The 14N nucleus (99.6% natural abundance) possesses a quadrupole moment that broadens NMR signals and lacks a distinct mass shift. Utilizing 15NH2OH·HCl yields a clean +1 Da mass shift (M+1) for precise isotope dilution mass spectrometry and provides sharp, highly sensitive 15N NMR signals (typically between -180 to -200 ppm for oxime derivatives), increasing detection sensitivity by more than 50-fold compared to natural abundance baselines [1].

| Evidence Dimension | NMR sensitivity and MS mass shift clarity |

| Target Compound Data | 98 atom % 15N: Sharp 15N NMR signals, unambiguous M+1 shift |

| Comparator Or Baseline | Unlabeled NH2OH·HCl: Broad 14N NMR lines, no distinct mass tracer |

| Quantified Difference | >50-fold increase in NMR sensitivity and absolute elimination of background mass interference |

| Conditions | 15N NMR spectroscopy and LC-MS/MS metabolic tracing |

High isotopic purity is strictly required for buyers conducting quantitative isotope dilution assays or complex structural NMR studies.

Biological Tracing: Isolating the HAO Pathway in N2O Emission Studies

In environmental studies of greenhouse gas emissions, 15NH2OH·HCl is uniquely capable of isolating the hydroxylamine oxidoreductase (HAO) and cytochrome P460 pathways in ammonia-oxidizing bacteria (AOB). When researchers spike bioreactors with 15NH4Cl, the isotope must pass through the rate-limiting ammonia monooxygenase (AMO) enzyme. Direct spiking with 15NH2OH·HCl bypasses AMO, exponentially boosting N2O production and allowing precise quantification of hybrid N-nitrosation pathways (e.g., producing 45N2O which accounts for up to 46% of total N2O when coupled with 14NO2-). This provides kinetic data impossible to obtain with ammonium precursors[1].

| Evidence Dimension | Pathway-specific N2O isotopologue production rate |

| Target Compound Data | Direct exponential boost of 45N2O/46N2O via HAO/P460 |

| Comparator Or Baseline | 15NH4Cl: Delayed and rate-limited N2O production via AMO |

| Quantified Difference | Direct quantification of hybrid 45N2O production (46% of total) bypassing the AMO kinetic bottleneck |

| Conditions | AOB-enriched bioreactors monitored via quadrupole GC-MS |

Environmental researchers must procure 15N-hydroxylamine to specifically decouple and measure the intermediate enzymatic steps of biological nitrogen removal.

Synthesis of 15N-Labeled Pharmaceuticals and Synthons

Directly downstream of its high precursor efficiency, this compound is the standard reagent for synthesizing 15N-labeled oximes, hydroxyureas, and hydroxamic acids. These stable isotope-labeled active pharmaceutical ingredients (APIs) are essential for pharmacokinetic tracking, drug metabolism studies, and quantitative LC-MS/MS bioanalysis [1].

Mechanistic Elucidation of Nitric Oxide (NO) Signaling

Because it provides a clean M+1 mass shift and sharp NMR signals, 15NH2OH·HCl is used to synthesize 15N-labeled NO donors. This allows researchers to unambiguously trace NO release, protein S-nitrosylation, and downstream cGMP signaling pathways in complex biological matrices without interference from endogenous 14N-nitric oxide [1].

Environmental Tracing of Greenhouse Gas Emissions

Leveraging its ability to bypass the AMO enzyme bottleneck, 15N-hydroxylamine is procured by environmental laboratories to trace the exact mechanisms of nitrous oxide (N2O) production in wastewater treatment plants and agricultural soils. By tracking 45N2O and 46N2O isotopologues, scientists can quantify the specific contributions of nitrifier denitrification and hybrid N-nitrosation pathways [2].

References

- [1] L. E. L. et al., Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes, The Journal of Organic Chemistry, 2010.

- [2] J. D. Caranto et al., Hybrid Nitrous Oxide Production from a Partial Nitrifying Bioreactor, Environmental Science & Technology, 2017.

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Dates

Explore Compound Types